molecular formula C19H24N2O2 B13412419 4-[4-[(Pentylamino)methyl]phenoxy]benzamide

4-[4-[(Pentylamino)methyl]phenoxy]benzamide

Cat. No.: B13412419
M. Wt: 312.4 g/mol
InChI Key: RJMQAVZPAFHQLE-UHFFFAOYSA-N
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Description

4-[4-[(Pentylamino)methyl]phenoxy]benzamide is a chemical compound with the molecular formula C19H24N2O2. It is known for its complex structure, which includes a benzamide group, a phenoxy group, and a pentylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-[(Pentylamino)methyl]phenoxy]benzamide typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, often involving automated systems for precise control of reaction conditions. The use of environmentally benign reagents and catalysts is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[4-[(Pentylamino)methyl]phenoxy]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acids

    Reduction: Amines

    Substitution: Brominated aromatic compounds

Scientific Research Applications

4-[4-[(Pentylamino)methyl]phenoxy]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-[(Pentylamino)methyl]phenoxy]benzamide involves its interaction with specific molecular targets. As a kappa-selective antagonist, it binds to kappa opioid receptors, inhibiting their activity. This interaction can modulate various physiological pathways, potentially leading to therapeutic effects in mood and addictive disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-[(Pentylamino)methyl]phenoxy]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its kappa-selective antagonist activity sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .

Properties

Molecular Formula

C19H24N2O2

Molecular Weight

312.4 g/mol

IUPAC Name

4-[4-[(pentylamino)methyl]phenoxy]benzamide

InChI

InChI=1S/C19H24N2O2/c1-2-3-4-13-21-14-15-5-9-17(10-6-15)23-18-11-7-16(8-12-18)19(20)22/h5-12,21H,2-4,13-14H2,1H3,(H2,20,22)

InChI Key

RJMQAVZPAFHQLE-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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